molecular formula C27H28ClN3O3 B11468866 3-(4-Chlorophenyl)-7-ethyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-7-ethyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11468866
M. Wt: 478.0 g/mol
InChI Key: YHNYOMGIKUBEJV-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-7-ETHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by the presence of a pyrazolo[1,5-a]quinazoline core, substituted with a 4-chlorophenyl group, an ethyl group, and a 3,4,5-trimethoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-7-ETHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoic acid, ethyl bromide, and 3,4,5-trimethoxybenzaldehyde. The synthetic route may involve the following steps:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form the pyrazoloquinazoline core.

    Alkylation: The final step involves the alkylation of the pyrazoloquinazoline core with ethyl bromide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-7-ETHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of reduced pyrazoloquinazoline derivatives.

    Substitution: Formation of substituted pyrazoloquinazoline derivatives.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-7-ETHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-7-ETHYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is unique due to its specific combination of substituents, which confer distinct bioactivity and chemical properties. Its trimethoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C27H28ClN3O3

Molecular Weight

478.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-ethyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C27H28ClN3O3/c1-5-16-6-11-22-20(12-16)25(18-13-23(32-2)26(34-4)24(14-18)33-3)30-27-21(15-29-31(22)27)17-7-9-19(28)10-8-17/h7-10,13-16H,5-6,11-12H2,1-4H3

InChI Key

YHNYOMGIKUBEJV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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